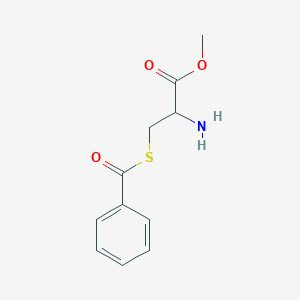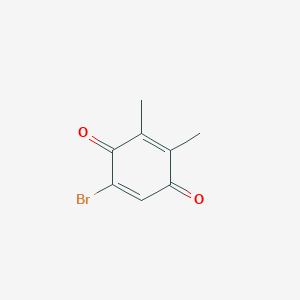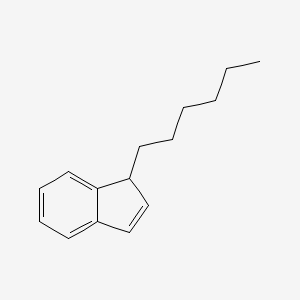![molecular formula C8H20N2O4P- B14724372 Bis[2-(dimethylamino)ethyl] phosphate CAS No. 6094-80-0](/img/structure/B14724372.png)
Bis[2-(dimethylamino)ethyl] phosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[2-(dimethylamino)ethyl] phosphate: is an organic compound with the molecular formula C8H20N2O4P. It is a colorless to light yellow liquid that is soluble in water and various organic solvents. This compound is primarily used as a catalyst in the production of polyurethane foams and other polymeric materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Dimethylaminoethanol and Phosphoric Acid Reaction: One common method involves the reaction of dimethylaminoethanol with phosphoric acid. The reaction is typically carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Dimethylaminoethyl Chloride and Sodium Phosphate Reaction: Another method involves the reaction of dimethylaminoethyl chloride with sodium phosphate. This reaction also requires specific temperature and pressure conditions to achieve optimal yields.
Industrial Production Methods: Industrial production of Bis[2-(dimethylamino)ethyl] phosphate often involves large-scale batch or continuous processes. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Bis[2-(dimethylamino)ethyl] phosphate can undergo oxidation reactions, typically in the presence of strong oxidizing agents.
Reduction: This compound can also be reduced under specific conditions, often involving reducing agents like hydrogen or hydrides.
Substitution: Substitution reactions are common, where one functional group in the molecule is replaced by another. These reactions often require catalysts and specific reaction conditions.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Hydrogen gas, sodium borohydride.
Catalysts: Various metal catalysts, such as palladium or platinum, are often used to facilitate these reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction could produce simpler amine compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Catalysis: Bis[2-(dimethylamino)ethyl] phosphate is widely used as a catalyst in organic synthesis, particularly in the production of polyurethane foams.
Polymerization: It plays a crucial role in the polymerization processes for various industrial applications.
Biology:
Enzyme Inhibition: Research has shown that this compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: Its unique chemical properties make it a candidate for use in the development of new pharmaceuticals.
Industry:
Polyurethane Foam Production: It is extensively used in the production of flexible and rigid polyurethane foams, which are used in a variety of applications, including insulation, cushioning, and packaging.
Wirkmechanismus
Molecular Targets and Pathways: Bis[2-(dimethylamino)ethyl] phosphate exerts its effects primarily through its role as a catalyst. It facilitates the formation and stabilization of intermediates during chemical reactions, thereby increasing the reaction rate. The compound interacts with various molecular targets, including enzymes and other proteins, to exert its catalytic effects.
Vergleich Mit ähnlichen Verbindungen
Bis[2-(dimethylamino)ethyl] ether: This compound is similar in structure but lacks the phosphate group, making it less effective as a catalyst in certain reactions.
Dimethylaminoethyl Chloride: While structurally related, this compound has different reactivity and applications due to the presence of the chloride group.
Uniqueness: The presence of the phosphate group in Bis[2-(dimethylamino)ethyl] phosphate makes it particularly effective as a catalyst in polymerization reactions. This unique feature distinguishes it from other similar compounds and enhances its utility in various industrial and research applications.
Eigenschaften
CAS-Nummer |
6094-80-0 |
|---|---|
Molekularformel |
C8H20N2O4P- |
Molekulargewicht |
239.23 g/mol |
IUPAC-Name |
bis[2-(dimethylamino)ethyl] phosphate |
InChI |
InChI=1S/C8H21N2O4P/c1-9(2)5-7-13-15(11,12)14-8-6-10(3)4/h5-8H2,1-4H3,(H,11,12)/p-1 |
InChI-Schlüssel |
RBFJMCJVAOLISW-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)CCOP(=O)([O-])OCCN(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



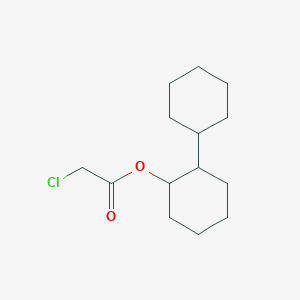
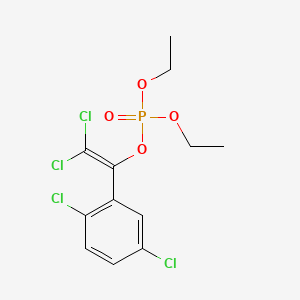
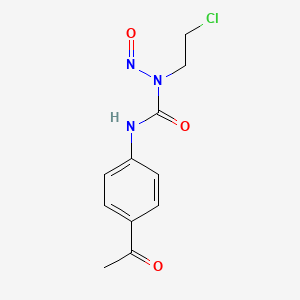

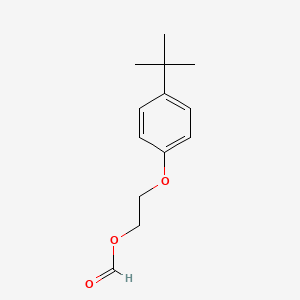

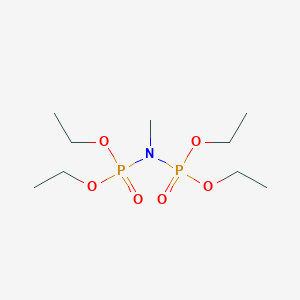


![{[2-(Heptanoyloxy)propanoyl]imino}diethane-2,1-diyl diheptanoate](/img/structure/B14724353.png)
